molecular formula C7H12N2O2 B2910656 (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 1839060-89-7

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B2910656
CAS No.: 1839060-89-7
M. Wt: 156.185
InChI Key: BHMGONXEUNBKBA-YFKPBYRVSA-N
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Description

(S)-6-Methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is a spirocyclic compound that features a unique structure combining an oxetane and a diazaspiro ring system

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .

Biochemical Pathways

The specific biochemical pathways affected by (S)-6-Methyl-2-oxa-5,8-diazaspiro[3Given the compound’s structure, it’s possible that it could influence a variety of pathways, depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic oxetane structure, which is then further functionalized to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as Oxone®.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the diazaspiro ring.

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic framework.

Scientific Research Applications

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand for biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is unique due to its specific combination of an oxetane and diazaspiro ring system, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as NQO1, sets it apart from other similar compounds.

Properties

IUPAC Name

(6S)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5-6(10)8-2-7(9-5)3-11-4-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMGONXEUNBKBA-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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